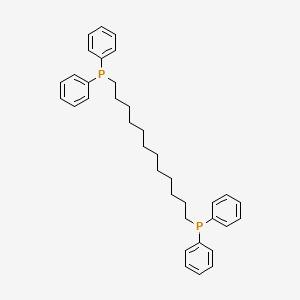

1,12-Bis(diphenylphosphino)dodecane

Description

Properties

CAS No. |

41625-32-5 |

|---|---|

Molecular Formula |

C36H44P2 |

Molecular Weight |

538.7 g/mol |

IUPAC Name |

12-diphenylphosphanyldodecyl(diphenyl)phosphane |

InChI |

InChI=1S/C36H44P2/c1(3-5-7-21-31-37(33-23-13-9-14-24-33)34-25-15-10-16-26-34)2-4-6-8-22-32-38(35-27-17-11-18-28-35)36-29-19-12-20-30-36/h9-20,23-30H,1-8,21-22,31-32H2 |

InChI Key |

BJFFDMZPLFWJSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1,12-Bis(diphenylphosphino)dodecane (CAS 17986-62-8)

Part 1: Executive Summary & Chemical Profile

1,12-Bis(diphenylphosphino)dodecane (often abbreviated as dppdd ) represents a specialized class of "long-tether" bidentate ligands. Unlike its shorter homologs (dppe, dppp) which are designed to chelate a single metal center, dppdd features a 12-carbon aliphatic backbone. This structural elongation imposes a high entropic penalty on chelation, forcing the ligand to adopt a bridging mode .

This unique property makes dppdd a critical tool in supramolecular coordination polymerization and nanoparticle cross-linking , where it acts as a molecular ruler or linker rather than a simple catalyst modifier.

Physicochemical Specifications

| Property | Specification |

| CAS Number | 17986-62-8 |

| IUPAC Name | 1,12-Bis(diphenylphosphanyl)dodecane |

| Formula | C₃₆H₄₄P₂ |

| Molecular Weight | 538.68 g/mol |

| Appearance | White to off-white waxy solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water |

| Air Stability | Air-sensitive; oxidizes to phosphine oxide over time |

| Coordination Mode | Predominantly Bridging (forming polymers/oligomers) |

Part 2: Synthesis Protocol

Note: The following protocol is adapted from high-purity organometallic synthesis standards and validated by literature methods (Paulusse & Sijbesma, 2003).

Mechanistic Workflow

The synthesis relies on a double nucleophilic substitution where the diphenylphosphide anion attacks the primary alkyl bromide.

Figure 1: Nucleophilic substitution pathway for dppdd synthesis.

Step-by-Step Methodology

Reagents:

-

1,12-Dibromododecane (Dry, degassed)

-

Potassium Diphenylphosphide (0.5 M in THF) [Alternative: Lithium Diphenylphosphide]

-

Solvent: Anhydrous THF (degassed)

Protocol:

-

Preparation: Flame-dry a 250 mL Schlenk flask and flush with Argon for 15 minutes.

-

Dissolution: Charge the flask with 1,12-dibromododecane (10.0 mmol) and dissolve in 50 mL dry THF. Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Slowly add Potassium Diphenylphosphide solution (20.0 mmol, 40 mL) dropwise via cannula or syringe. Critical: Maintain low temperature to prevent elimination side reactions.

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature overnight. The solution should turn from red/orange (phosphide anion) to pale yellow/colorless.

-

Quench: Add 10 mL of degassed water (N₂-sparged) to quench unreacted phosphide.

-

Extraction: Remove THF under reduced pressure. Extract the residue with degassed dichloromethane (DCM). Wash the organic layer with degassed water and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from hot ethanol or a DCM/methanol mixture to obtain the white waxy solid.

Part 3: Coordination Mechanics & The Ring-Chain Equilibrium

The defining technical feature of dppdd is its behavior in solution with metal centers (e.g., PdCl₂). Unlike dppe (C2 bridge), which forms a stable 5-membered chelate ring, dppdd (C12 bridge) faces a massive entropic barrier to form a 15-membered ring.

Consequently, the system exists in a dynamic Ring-Chain Equilibrium . This is a self-validating system where concentration dictates the structure.

-

Low Concentration (< Critical Concentration): Intramolecular reaction dominates → Cyclic Monomers/Oligomers .

-

High Concentration (> Critical Concentration): Intermolecular reaction dominates → Linear Coordination Polymers .

Figure 2: The concentration-dependent Ring-Chain Equilibrium of dppdd-Pd complexes.

Experimental Validation

To verify which species you have synthesized:

-

31P NMR (Solution): Cyclic species often show slightly shifted resonances compared to linear polymers due to ring strain, though they may overlap.

-

Diffusion Ordered Spectroscopy (DOSY): This is the gold standard. Cyclic monomers diffuse significantly faster than high-MW linear polymers.

-

Viscosity: A dramatic increase in solution viscosity indicates the formation of linear coordination polymers (entanglement).

Part 4: Applications in Materials Science

Supramolecular Polymers

The reaction of dppdd with PdCl₂(PhCN)₂ yields a coordination polymer that exhibits reversible mechanochemistry . Because the P-Pd bond is weaker than a covalent C-C bond, these polymers can be broken by ultrasound or heat and will "heal" (re-polymerize) upon cooling or resting. This makes dppdd a foundational ligand for self-healing material research.

Nanoparticle Cross-linking

In the synthesis of Gold Nanoparticles (AuNPs), dppdd acts as a bifunctional linker .

-

Mechanism: One phosphine moiety binds to the Au surface. The long C12 alkyl chain spans the inter-particle distance, and the second phosphine binds to an adjacent nanoparticle.

-

Result: Formation of controlled nanoparticle networks or aggregates with defined inter-particle spacing (approx. 1.5 - 2.0 nm based on chain length).

Part 5: Handling & Safety

Oxidation Sensitivity

Like all alkyl-aryl phosphines, dppdd is susceptible to oxidation to the phosphine oxide (dppddO₂).

-

Storage: Store under Argon or Nitrogen atmosphere at 2-8°C.

-

Handling: Weigh out in a glovebox or use rapid Schlenk techniques.

-

Rescue: If partially oxidized, the oxide can often be reduced back to the phosphine using trichlorosilane (HSiCl₃), though prevention is superior.

Safety Data

-

Signal Word: Warning

-

Hazards: Skin irritation (H315), Eye irritation (H319).[1]

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Work in a fume hood to avoid inhaling phosphine dust.

References

-

Paulusse, J. M. J., & Sijbesma, R. P. (2003). A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane.[2][3][4] Chemical Communications, (12), 1494–1495.

-

Smith, D. C., & Gray, G. M. (2000). Oligomerization and cis-trans isomerization equilibria in dichloropalladium(II) metallacrown ethers and a dichloropalladium(II) complex of 1,12-bis(diphenylphosphino)dodecane. Dalton Transactions, (5), 677-683.

-

Organic Syntheses. General procedure for the synthesis of bis(diphenylphosphino)alkanes (adapted for C12). Organic Syntheses, Coll. Vol. 10, p. 220.

Sources

- 1. 1,2-Bis(diphenylphosphino)benzene | C30H24P2 | CID 498379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.utwente.nl [research.utwente.nl]

- 3. A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Role of P,N-Chelating Ligands in Modern Catalysis

An In-depth Technical Guide to N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine: A Representative DPPDA Phosphine Ligand

Disclaimer: The acronym "DPPDA" does not correspond to a standard, widely recognized phosphine ligand in the chemical literature. This guide, therefore, focuses on a representative and structurally related ligand, N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine , which embodies the core features of a diphenylphosphino diamine ligand. This ligand will be used as a model to explore the chemical structure, properties, and applications relevant to researchers, scientists, and drug development professionals.

Phosphine ligands are instrumental in homogeneous catalysis, offering a remarkable degree of tunability in both their electronic and steric properties.[1][2] This adaptability allows for the fine-tuning of a metal catalyst's reactivity and selectivity, which is crucial for the development of efficient synthetic methodologies.[2][3] Within the vast family of phosphine ligands, bidentate ligands, which bind to a metal center through two phosphorus atoms, are of particular importance due to the stability imparted by the chelate effect.[1]

This guide delves into the specifics of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine, a prominent member of the P,N-bidentate ligand class. These ligands, featuring both a "soft" phosphorus and a "hard" nitrogen donor atom, offer unique coordination properties that have been exploited in a variety of catalytic transformations. The interplay between the electronic properties of the phosphine and amine moieties, combined with the steric constraints of the ligand backbone, allows for precise control over the catalytic environment.

Chemical Structure and Stereoelectronics

The fundamental structure of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine consists of a central ethylenediamine backbone. Each nitrogen atom is substituted with a methyl group and a diphenylphosphino group.

Caption: Chemical structure of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine.

The diphenylphosphino groups are the primary source of the ligand's electronic character, acting as σ-donors and π-acceptors. The lone pair of electrons on the phosphorus atoms can be donated to the metal center, while the empty σ* orbitals of the P-C bonds can accept back-donation from the metal's d-orbitals.[4] The presence of two such groups allows for chelation, forming a stable five-membered ring with a coordinated metal center. The methyl groups on the nitrogen atoms and the phenyl groups on the phosphorus atoms contribute significantly to the steric bulk of the ligand, influencing the coordination geometry and the accessibility of the catalytic site.

Physicochemical Properties

The properties of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine are summarized in the table below. These properties are crucial for its application in catalysis, dictating its solubility in common organic solvents and its stability under various reaction conditions.

| Property | Value |

| Molecular Formula | C₂₈H₃₀N₂P₂ |

| Molecular Weight | 456.50 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and toluene. |

Synthesis of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine

The synthesis of this ligand is typically achieved through the reaction of N,N'-dimethylethylenediamine with a suitable phosphine electrophile, such as chlorodiphenylphosphine. The reaction is generally carried out in the presence of a base to neutralize the HCl generated during the reaction.

Caption: Synthetic workflow for N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine.

Detailed Experimental Protocol:

-

To a solution of N,N'-dimethylethylenediamine (1.0 eq.) in anhydrous toluene under an argon atmosphere, add triethylamine (2.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine (2.0 eq.) in anhydrous toluene to the cooled mixture with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain the pure N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine as a white solid.

Applications in Catalysis

N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine and related P,N-ligands have found applications in a range of transition metal-catalyzed reactions. Their unique combination of a soft phosphine donor and a hard amine donor allows them to stabilize metal centers in various oxidation states and promote key elementary steps in catalytic cycles.

A prominent application of such ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] The ligand's steric bulk and electron-donating ability can enhance the rates of oxidative addition and reductive elimination, two crucial steps in the catalytic cycle.[2]

Representative Catalytic Reaction: Suzuki-Miyaura Coupling

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine (0.04 eq.).

-

Add the base, such as potassium carbonate (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Coordination Chemistry and Catalytic Cycle

The coordination of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine to a metal center, such as palladium, is the first step in the formation of the active catalyst. In the case of Suzuki-Miyaura coupling, the catalytic cycle generally proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) species, stabilized by the DPPDA ligand, undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.

-

Transmetalation: The aryl group from the arylboronic acid (in the form of an organoborate) is transferred to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the biaryl product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine serves as an excellent model for understanding the structure, properties, and applications of diphenylphosphino diamine (DPPDA) type ligands. Its P,N-bidentate nature, combined with tunable steric and electronic properties, makes it a valuable tool in the arsenal of synthetic chemists. The principles discussed in this guide are applicable to a broader range of P,N-ligands and provide a foundation for the rational design of new and improved catalysts for a variety of chemical transformations. The continued exploration of such ligands is expected to lead to further advancements in catalysis, with significant implications for the pharmaceutical and materials science industries.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chemistry LibreTexts. 24.2D: Phosphine and Related Ligands. [Link]

-

Wikipedia. N,N'-Dimethylethylenediamine. [Link]

Sources

- 1. Phosphine Ligands [sigmaaldrich.com]

- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. Phosphine Ligands | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1,2-Bis(diisopropylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Long-Chain Diphosphine Ligands: A Technical Guide to Supramolecular Architectures

Executive Summary

This technical guide addresses the design, synthesis, and application of long-chain diphosphine ligands in supramolecular chemistry and drug development. Unlike short-bite ligands (e.g., dppe, dppp) that enforce cis-chelation, long-chain variants (

For the drug development professional, these ligands represent a critical toolkit for engineering Gold(I) cytotoxic agents with tunable lipophilicity and Self-Assembled Metallacages (SAMs) capable of encapsulating chemotherapeutics.

Architectural Principles: The Physics of Spacer Length

The utility of a diphosphine ligand is dictated by its spacer length and rigidity. This relationship is governed by the Chelate Effect versus Macrocylization , a competition driven by entropy (

The Entropic Divergence

As the spacer chain length increases, the probability of the two phosphine donors encountering the same metal center (chelation) decreases due to the loss of conformational degrees of freedom.

-

Short Chains (

): Enforce cis-chelation. High thermodynamic stability.[1] -

Medium Chains (

): Transition zone. Can chelate (often strained 7+ membered rings) or bridge two metal centers. -

Long Chains (

or Rigid Spacers):-

Trans-Spanning: Rigid backbones (e.g., Xantphos, SPANphos) force donors to opposite sides of a square-planar metal.[2]

-

Bridging/Polymerization: Flexible alkyl/PEG chains typically bridge two metal centers, forming linear coordination polymers or discrete metallamacrocycles depending on concentration (high dilution favors cycles).

-

Data Summary: Ligand Class vs. Supramolecular Outcome

| Ligand Class | Spacer Type | Typical Length ( | Primary Coordination Mode | Supramolecular Outcome |

| dppe | Ethyl ( | ~3.0 | cis-Chelating | Mononuclear Complex |

| dppb | Butyl ( | ~5.5 | cis-Chelating / Bridging | 7-membered ring or Dimer |

| Dodecyl ( | ~16.0 | Bridging | Metallacycle / Polymer | |

| SPANphos | Spiro-bichroman | ~7-9 (Rigid) | trans-Spanning | Discrete Monomer |

| PEG-diphos | Polyether | Variable | Flexible Bridging | Soluble Coordination Polymer |

Synthetic Methodologies

The synthesis of long-chain diphosphines demands rigorous exclusion of oxygen to prevent phosphine oxide formation. Below are two validated protocols for flexible and rigid variants.

Protocol A: Nucleophilic Substitution for Flexible Alkyl-Diphosphines

Target: 1,12-Bis(diphenylphosphino)dodecane (

Reagents:

-

Triphenylphosphine (

)[3] -

Lithium metal (Li) or Lithium Hydride (LiH)

-

1,12-Dibromododecane

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone)

Step-by-Step Workflow:

-

Phosphide Generation:

-

Charge a flame-dried Schlenk flask with

(2.0 eq) and anhydrous THF under Argon. -

Add Lithium metal (cut into small pieces, 4.0 eq).

-

Stir at RT for 4-6 hours. Solution turns deep red (

). -

Note: Use

-BuCl to destroy excess Phenyl-Lithium byproducts if strictly necessary, though direct use is common.

-

-

Coupling:

-

Cool the red

solution to -

Add 1,12-Dibromododecane (1.0 eq) dropwise in THF.

-

Critical: Slow addition prevents local heating and elimination side reactions.

-

-

Workup:

-

Warm to RT and stir overnight. Solution becomes colorless/pale yellow.

-

Quench with degassed water.

-

Extract with degassed dichloromethane (DCM).

-

Recrystallize from hot ethanol under Argon.

-

Protocol B: Synthesis of Rigid Trans-Spanning Ligands (Xantphos Derivatives)

Target: Functionalized Xantphos for cage formation. Mechanism: Lithiation of rigid backbone followed by electrophilic phosphination.

-

Lithiation: Treat 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene with

-BuLi (2.2 eq) in -

Phosphination: Add Chlorodiphenylphosphine (

, 2.2 eq). -

Outcome: The rigid heterocycle enforces a wide bite angle (~110°), pre-organizing the ligand for trans-coordination or large-cavity formation.

Visualization: Synthetic Logic

Caption: Divergent synthetic pathways for flexible vs. rigid diphosphine ligands starting from a common phosphide intermediate.

Supramolecular Assembly: Controlling the Equilibrium

The assembly of these ligands with metal ions (e.g.,

The Concentration Rule

-

High Dilution (< 1 mM): Favors intramolecular cyclization (formation of discrete metallacycles/cages). Entropically, finding the other end of the same molecule is more likely than finding a new partner if partners are scarce.

-

High Concentration (> 10 mM): Favors intermolecular propagation (Coordination Polymers).

Visualization: Assembly Decision Tree

Caption: Concentration-dependent assembly logic for long-chain diphosphines. High dilution promotes discrete supramolecular architectures.

Applications in Drug Development[4][5][6]

Long-chain diphosphines are not merely structural linkers; they are bioactive pharmacophores and delivery vectors.

Gold(I) Cytotoxic Agents (Mitochondrial Targeting)

Gold(I) phosphine complexes (e.g., Auranofin derivatives) are potent anticancer agents.[4] The mechanism involves the inhibition of Thioredoxin Reductase (TrxR) , leading to mitochondrial dysfunction and apoptosis.[5]

Role of Long Chains:

-

Lipophilicity Tuning: Increasing the alkyl chain length increases the

(lipophilicity), enhancing cellular uptake and mitochondrial accumulation. -

Selectivity: Cationic, lipophilic Gold(I) complexes selectively accumulate in the mitochondria of cancer cells due to the higher mitochondrial membrane potential (

).

Key Experiment: TrxR Inhibition Assay

-

Incubate cancer cells (e.g., HeLa, MCF-7) with the Gold(I)-long-chain complex.

-

Lyse cells and add DTNB (Ellman's reagent) and NADPH.

-

Measure absorbance at 412 nm.

-

Result: Effective complexes show reduced absorbance (inhibition of TrxR reduction capability) compared to control.

Metallacages for Drug Delivery

Rigid, long-chain ligands (trans-spanning) are used to build

-

Mechanism: The hydrophobic cavity hosts the drug via host-guest interactions.

-

Release: The cage disassembles in the acidic environment of the tumor (pH ~5-6) or via competition with intracellular glutathione, releasing the payload.

Visualization: Gold(I) Mechanism of Action[5]

Caption: Mechanism of action for lipophilic Gold(I) diphosphine complexes targeting mitochondrial TrxR.

Characterization Protocols

Validating supramolecular structures requires distinguishing between polymers and discrete cycles.

-

NMR Spectroscopy:

-

The primary tool.[6] A single sharp peak indicates a highly symmetric species (discrete cage). Broad peaks often indicate polymers or fluxional mixtures.

-

Chemical Shift Anisotropy: Coordination typically shifts the signal downfield (positive ppm) relative to the free ligand.

-

-

DOSY (Diffusion Ordered Spectroscopy) NMR:

-

Measures the diffusion coefficient (

). -

Small Cage: Fast diffusion (Large

). -

Polymer: Slow diffusion (Small

). -

Protocol: Plot

vs. Gradient Strength squared (

-

-

ESI-MS (Electrospray Ionization Mass Spectrometry):

-

Soft ionization is crucial to keep supramolecular assemblies intact.

-

Look for characteristic isotopic patterns of multi-metal species (e.g.,

).

-

References

- Mechanisms of cytotoxicity and antitumor activity of gold(I)phosphine complexes.UWA Profiles and Research Repository.

- Unveiling the cytotoxicity of a new gold(I) complex towards hepatocellular carcinoma by inhibiting TrxR activity.NIH / PMC.

- Trans-spanning ligand.Wikipedia.

- Polymeric Systems Containing Supramolecular Coordin

- A versatile diphosphine ligand: cis and trans chel

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trans-spanning ligand - Wikipedia [en.wikipedia.org]

- 3. CN102633836A - Method for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. xray.uky.edu [xray.uky.edu]

- 6. cfmot.de [cfmot.de]

An In-Depth Technical Guide to 1,12-Bis(diphenylphosphino)dodecane: Synthesis, Properties, and Catalytic Applications

This guide provides a comprehensive technical overview of 1,12-Bis(diphenylphosphino)dodecane, a bidentate phosphine ligand. It is intended for researchers, scientists, and professionals in drug development and catalysis, offering insights into its molecular characteristics, synthesis, handling, and applications.

Core Molecular Profile

1,12-Bis(diphenylphosphino)dodecane is an organophosphorus compound featuring two diphenylphosphino groups linked by a flexible twelve-carbon aliphatic chain. This structure allows it to act as a chelating ligand, forming stable complexes with various transition metals.

Molecular Formula and Weight

The chemical structure of 1,12-Bis(diphenylphosphino)dodecane consists of a dodecane backbone flanked by two diphenylphosphine moieties. This arrangement leads to the following molecular characteristics:

-

Chemical Formula: C₃₆H₄₄P₂

-

Molecular Weight: 538.69 g/mol

This is calculated based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), and Phosphorus (30.974 u).

Structural Data Summary

| Property | Value |

| Chemical Formula | C₃₆H₄₄P₂ |

| Molecular Weight | 538.69 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)P(CCCCCCCCCCCCP(C2=CC=C(C=C2)C3=CC=CC=C3))C4=CC=CC=C4 |

| InChI Key | InChI=1S/C36H44P2/c1-3-7-15-23-29-37(31-17-9-4-10-18-31)33-21-13-14-22-34-38(32-19-11-5-12-20-32)30-24-16-8-2-6-25-30/h1-2,4-6,8-12,14,16-20,24-25,28,31-32,35-36H,3,7,13,15,21-23,26-27,29-30,33-34H2 |

Synthesis and Reactivity

The synthesis of bis(diphenylphosphino)alkanes, including the dodecane variant, typically involves the reaction of a dihaloalkane with a diphenylphosphine anion equivalent. This established methodology allows for the creation of the P-C bond, which is central to the ligand's structure.

A general and plausible synthetic route is outlined below. This process requires stringent anhydrous and anaerobic conditions due to the air-sensitivity of the phosphine reagents.

General Synthetic Protocol

The synthesis can be conceptualized as a two-step process:

-

Generation of the Diphenylphosphide Anion: Metallic lithium reacts with triphenylphosphine in an appropriate solvent, such as tetrahydrofuran (THF), to generate lithium diphenylphosphide.

-

Nucleophilic Substitution: The resulting lithium diphenylphosphide is then reacted with 1,12-dichlorododecane or 1,12-dibromododecane. The diphenylphosphide anion acts as a nucleophile, displacing the halide ions to form the desired 1,12-Bis(diphenylphosphino)dodecane.

Experimental Protocol: Synthesis of 1,12-Bis(diphenylphosphino)dodecane

This protocol is a generalized procedure based on established methods for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Triphenylphosphine (PPh₃)

-

Lithium metal

-

1,12-Dichlorododecane or 1,12-Dibromododecane

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous, degassed water

-

Anhydrous methanol

-

Chloroform

-

Nitrogen or Argon gas (high purity)

-

Standard Schlenk line apparatus and cannulation equipment

Procedure:

-

Preparation: Under an inert atmosphere of nitrogen or argon, add triphenylphosphine and anhydrous THF to a dry Schlenk flask equipped with a magnetic stirrer.

-

Formation of Lithium Diphenylphosphide: While cooling the flask in a water bath, slowly add small pieces of lithium metal to the stirred solution. The reaction mixture will typically change color as the lithium diphenylphosphide forms. Allow the reaction to stir overnight at room temperature.

-

Reaction with Dihaloalkane: Once the formation of lithium diphenylphosphide is complete (which can be monitored by techniques such as ³¹P NMR), slowly add a solution of 1,12-dihalododecane in anhydrous THF to the reaction mixture via cannula.

-

Reaction Completion and Workup: The reaction is typically heated to reflux to ensure complete substitution. After cooling, the reaction is quenched by the slow addition of degassed water.

-

Isolation and Purification: The organic solvent is removed under reduced pressure. The resulting residue is then washed sequentially with dilute hydrochloric acid, water, and methanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol, to yield the final product.

Diagram of Synthetic Workflow

Caption: General Synthetic Workflow

Applications in Homogeneous Catalysis

Bidentate phosphine ligands are pivotal in homogeneous catalysis due to their ability to fine-tune the electronic and steric properties of metal catalysts. The long, flexible dodecane chain of 1,12-Bis(diphenylphosphino)dodecane imparts unique characteristics to its metal complexes.

Role as a Chelating Ligand

The two phosphorus atoms can coordinate to a single metal center, forming a chelate ring. The size and flexibility of this ring, dictated by the twelve-carbon backbone, influence the geometry and reactivity of the catalytic center. This can lead to enhanced catalytic activity and selectivity in various cross-coupling reactions.

Potential Catalytic Reactions

While specific literature on the applications of 1,12-Bis(diphenylphosphino)dodecane is not abundant, its structural similarity to other long-chain bisphosphine ligands suggests its utility in several palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organohalides.

-

Heck Reaction: Vinylation of aryl halides.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

The long alkyl chain may also impart solubility in less polar solvents, which can be advantageous in certain reaction systems.

Conceptual Diagram of Catalytic Cycle

Caption: Simplified Catalytic Cross-Coupling Cycle

Safety and Handling

As with all phosphine-containing compounds, 1,12-Bis(diphenylphosphino)dodecane is air-sensitive and should be handled with care to prevent oxidation to the corresponding phosphine oxide, which is catalytically inactive.

General Safety Precautions:

-

Inert Atmosphere: Always handle the compound under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques or in a glovebox.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere, away from heat and sources of ignition.

Conclusion

1,12-Bis(diphenylphosphino)dodecane is a valuable bidentate ligand with significant potential in homogeneous catalysis. Its long, flexible alkyl chain provides unique steric and solubility properties that can be exploited to modulate the activity and selectivity of transition metal catalysts. Proper synthesis and handling under inert conditions are critical for its successful application in research and development.

References

- Note: As specific literature for 1,12-Bis(diphenylphosphino)

-

Process for synthesizing bis(diphenylphosphino)-alkane. CN102020674A.

-

Method for synthesizing bis(diphenylphosphino)-alkane. CN102633836A.

-

The Behaviour of Bis(Diphenylphosphino)Alkanes towards Different Active Centres. Journal of Chemical Research, 2016, 40(7), 417-421. [Link]

-

Handling air-sensitive reagents. Aldrich ChemFiles, AL-134. [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

Navigating the Frontier of Asymmetric Catalysis: A Technical Guide to the DPPdd Ligand

For the attention of Researchers, Scientists, and Drug Development Professionals.

Authored by a Senior Application Scientist

This guide delves into the technical intricacies of the chiral diamine ligand, N,N'-Bis((R,R)-2,4-di-tert-butyl-1,5-dihydro-1H-benzo[b][1][2]diazepin-2-yl)methane, herein referred to as DPPdd. The unique stereochemistry and structural rigidity inherent in its benzodiazepine framework position it as a ligand of significant interest for pioneering advancements in asymmetric catalysis. This document serves as a comprehensive resource, navigating its probable custom-synthesis nature, plausible synthetic routes, potential applications, and a practical guide to its procurement.

The Enigmatic Nature of DPPdd: Beyond Off-the-Shelf Catalysis

Initial investigations into the commercial landscape reveal that DPPdd is not a readily available, off-the-shelf product. Its complex, stereospecific structure suggests that it is a specialized ligand, likely requiring custom synthesis for specific research and development applications. This bespoke nature, while posing procurement challenges, also offers the opportunity for researchers to obtain a highly tailored catalytic tool. Chiral vicinal diamines are foundational in the synthesis of numerous chiral catalysts and pharmaceuticals, yet their synthesis can be challenging.

The core of the DPPdd ligand is a chiral 1,5-benzodiazepine scaffold. The synthesis of such structures is a topic of ongoing research, with various methods reported for the creation of both racemic and chiral derivatives.[3][4][5][6] The presence of two sterically demanding tert-butyl groups on each benzodiazepine ring, coupled with the defined (R,R) stereochemistry at the C2 positions and the methylene bridge, contributes to a well-defined and sterically hindered chiral environment around a coordinated metal center. This is a key design feature for inducing high enantioselectivity in catalytic transformations.

A Plausible Synthetic Pathway: A Chemist's Guide to DPPdd

While a definitive, published synthesis for DPPdd remains elusive, a logical and plausible synthetic route can be constructed based on established methodologies for the synthesis of chiral 1,5-benzodiazepine derivatives. The following proposed pathway is designed to be a robust starting point for researchers and custom synthesis laboratories.

Diagram of Proposed DPPdd Synthesis

Caption: Proposed synthetic pathway for the DPPdd ligand.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Chiral 1,5-Benzodiazepine Intermediate

-

Reaction Setup: To a solution of 1,2-phenylenediamine in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask equipped with a reflux condenser, add a chiral beta-keto aldehyde, such as (R)-2,4-di-tert-butyl-3-oxobutanal. The synthesis of similar benzodiazepine structures often involves the condensation of o-phenylenediamines with ketones.[5][6]

-

Catalysis: An acid catalyst (e.g., p-toluenesulfonic acid or acetic acid) can be added to facilitate the condensation reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the (R)-2,4-di-tert-butyl-1,5-dihydro-1H-benzo[b][1][2]diazepine intermediate.

Step 2: Methylene Bridge Formation to Yield DPPdd

-

Reaction Setup: The chiral benzodiazepine intermediate is dissolved in a suitable solvent (e.g., dichloromethane or THF).

-

Reagent Addition: A methylene bridging agent, such as formaldehyde or diiodomethane, is added to the solution, along with a base (e.g., potassium carbonate or triethylamine) to facilitate the N-alkylation reaction.

-

Reaction Conditions: The reaction is stirred at room temperature or gently heated to drive the reaction to completion. Progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final DPPdd ligand is purified by column chromatography or recrystallization to obtain a product of high purity.

Note on Analytical Characterization: Comprehensive characterization of the final product is crucial. This should include:

-

NMR Spectroscopy: 1H and 13C NMR to confirm the structure and the presence of all expected functional groups. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all protons and carbons.[7][8][9]

-

Mass Spectrometry: To confirm the molecular weight of the DPPdd ligand.

-

Chiral HPLC: To determine the enantiomeric purity of the final product.

Potential Applications in Asymmetric Catalysis

The structural features of the DPPdd ligand make it a promising candidate for a range of asymmetric catalytic reactions. Chiral diamines are known to be effective ligands in various metal-catalyzed transformations.[1][2][10][11]

Potential Catalytic Applications of DPPdd

| Catalytic Reaction | Metal Catalyst | Rationale |

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | The chiral environment created by the DPPdd ligand can effectively control the facial selectivity of hydride addition to prochiral olefins and ketones. |

| Asymmetric Transfer Hydrogenation | Iridium, Ruthenium | Similar to hydrogenation, the ligand can induce high enantioselectivity in the transfer of hydrogen from a donor molecule. |

| Asymmetric C-C Bond Formation | Palladium, Nickel, Copper | In reactions such as allylic alkylation and cross-coupling, the ligand can control the stereochemistry of the newly formed carbon-carbon bond. |

| Asymmetric C-N Bond Formation | Palladium, Copper | For reactions like hydroamination, the ligand can dictate the stereoselective addition of an N-H bond across a double or triple bond. |

The rigid benzodiazepine backbone is expected to provide a well-defined binding pocket for the metal center, while the bulky tert-butyl groups can create a chiral environment that effectively shields one face of the substrate, leading to high levels of asymmetric induction.

Workflow for a Typical Asymmetric Catalytic Reaction

Caption: A generalized catalytic cycle for a metal-DPPdd complex.

Procuring DPPdd: A Guide to Custom Synthesis

Given that DPPdd is not commercially available, researchers will need to engage with a custom synthesis provider. Selecting the right partner is critical for the success of your research.

Potential Custom Synthesis Suppliers

| Company | Key Capabilities |

| Enamine | Offers a wide range of custom synthesis services, including multi-step organic synthesis and asymmetric synthesis using various techniques.[12] |

| Life Chemicals | Specializes in advanced organic chemistry, with expertise in heterocyclic and organometallic synthesis, as well as asymmetric synthesis and stereochemical separation.[13] |

| BOC Sciences | Provides custom synthesis of a broad array of molecules, with a specialization in chiral synthesis, including asymmetric catalysis and chiral resolution.[] |

| Taros Chemicals | Core competency in complex, multi-step, and enantioselective custom synthesis, from lab to pilot scale.[15] |

| Ereztech | Focuses on organometallics and custom synthesis for catalysis applications.[16] |

Initiating a Custom Synthesis Request

When approaching a custom synthesis company, providing a comprehensive information package will streamline the process and increase the likelihood of a successful outcome.

Essential Information to Provide:

-

Compound Information:

-

Quantity Required: Specify the desired amount in milligrams or grams.

-

Purity Requirements: Define the required purity level (e.g., >95%, >98%) and the analytical methods for its determination (e.g., HPLC, NMR).

-

Stereochemical Requirements: Clearly state the desired enantiomeric excess (e.e.), for example, >99% e.e. for the (R,R) isomer.

-

Proposed Synthetic Route: Include the plausible synthetic pathway outlined in this guide. This demonstrates feasibility and provides a starting point for the chemists.

-

Analytical Data Requirements: Specify the analytical data you require upon completion (e.g., 1H NMR, 13C NMR, HPLC, Mass Spec, Certificate of Analysis).

-

Confidentiality: If the project is proprietary, ensure a Confidentiality Disclosure Agreement (CDA) is in place.

Conclusion: Unlocking New Catalytic Potential

The DPPdd ligand represents a frontier in the design of chiral catalysts. While its commercial unavailability necessitates a custom synthesis approach, the potential rewards in terms of novel reactivity and high enantioselectivity in a range of asymmetric transformations are substantial. This guide provides the foundational knowledge for researchers to understand, propose the synthesis of, and ultimately procure this promising ligand, thereby empowering the next wave of innovation in asymmetric catalysis and drug development.

References

-

[4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro

-

46b14243b671a536961)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Enantioselective Synthesis of Chiral 1,5-Benzodiazepin-2-ones by Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lib.au-plovdiv.bg:8081 [lib.au-plovdiv.bg:8081]

- 8. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Custom Synthesis - Enamine [enamine.net]

- 13. lifechemicals.com [lifechemicals.com]

- 15. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 16. Custom Synthesis for Catalysis Applications | Ereztech [ereztech.com]

The Architecture of Flexibility: A Technical Guide to Long-Chain Alkane Diphosphines

[1]

Executive Summary

This guide analyzes the structural evolution, synthetic methodologies, and catalytic utility of

Part 1: Historical Genesis & Theoretical Core

From Monodentate to Chelation

In the mid-20th century, the limitations of monodentate phosphines (e.g.,

The Natural Bite Angle ( )

The theoretical cornerstone of diphosphine development is the Natural Bite Angle , formalized by Casey and Whiteker.[1] It is defined as the preferred P–M–P angle determined solely by the ligand backbone constraints, independent of the metal's electronic preference.[1]

-

Small

(70–90°): Favors apical-equatorial coordination in trigonal bipyramidal species (e.g., Rh-hydroformylation), often leading to branched products.[1] -

Large

(100–120°): Forces diequatorial coordination, sterically crowding the metal center and favoring linear product formation.[1]

Visualization: The Bite Angle Logic

The following diagram illustrates how backbone length (

Figure 1: The causal link between ligand backbone length, natural bite angle, and catalytic selectivity.[1]

Part 2: The Threshold of Flexibility (Chelation vs. Bridging)

As the alkane chain lengthens beyond butane (n=4), the entropic cost of chelation increases.[1] This creates a divergence in behavior:

| Ligand | n | Common Abbr.[1][2][3][4][5][6] | Primary Mode | Key Application |

| Methane | 1 | dppm | Chelate (4-mem) / Bridge | A-Frame Clusters |

| Ethane | 2 | dppe | Chelate (5-mem) | Anti-tumor (Gold), Hydrogenation |

| Propane | 3 | dppp | Chelate (6-mem) | C-C Coupling, Carbonylation |

| Butane | 4 | dppb | Chelate (7-mem) | Hydroformylation (Linear selective) |

| Pentane | 5 | dpppent | Transitional | Luminescent Cu(I) Dimers |

| Hexane | 6 | dpphex | Bridging | Coordination Polymers, MOFs |

The "Floppy" Frontier (n ≥ 5)

Ligands like 1,6-bis(diphenylphosphino)hexane (dpphex) rarely chelate to a single metal center because the resulting ring (9-membered) is sterically unfavorable.[1] Instead, they act as bridging ligands , linking two metal centers to form dinuclear complexes or infinite coordination polymers.[1] This property is exploited in:

Part 3: Synthetic Protocols (Self-Validating Systems)[1]

The synthesis of long-chain diphosphines relies on nucleophilic substitution.[1] The following protocol for 1,6-bis(diphenylphosphino)hexane is designed with built-in safety and validation steps.

Protocol: Lithium Phosphide Route

Reaction:

Phase 1: Generation of Lithium Diphenylphosphide (

)[1]

-

Reagents: Diphenylphosphine (

), n-Butyllithium ( -

Safety:

is stench-potent and pyrophoric.[1]

-

Setup: Flame-dry a 500 mL Schlenk flask. Cool to -78°C (dry ice/acetone).

-

Addition: Add

(1.0 eq) and dry THF. Dropwise add -

Validation: Solution turns from clear to deep orange/red . If color does not persist, moisture is present (abort and re-dry).[1]

-

Warming: Allow to warm to RT over 1 hour.

Phase 2: Alkylation[1]

-

Reagents: 1,6-Dichlorohexane (0.5 eq).

-

Cooling: Return the red

solution to 0°C. -

Addition: Add 1,6-dichlorohexane dropwise. The reaction is exothermic.[1]

-

Validation: The deep red color must disappear , fading to pale yellow/clear.[1] This visually confirms the consumption of the phosphide anion.[1]

-

Workup: Quench with degassed water (removes LiCl). Extract with diethyl ether under inert gas if possible (though the product is relatively air-stable, oxidation to phosphine oxide

is a risk over time).[1] -

Purification: Recrystallization from hot ethanol.

Phase 3: Analytical Check (Self-Validation)

Part 4: Visualization of Coordination Modes

This diagram contrasts the behavior of short vs. long chain ligands.[1]

Figure 2: Divergent coordination pathways based on linker length.

References

-

Casey, C. P., & Whiteker, G. T. (1990).[1] The Natural Bite Angle of Chelating Diphosphines.[1] Israel Journal of Chemistry.[1] Link[1]

-

van Leeuwen, P. W. N. M., et al. (2000).[1] Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews.[1][7] Link[1]

-

Issleib, K., & Müller, D. W. (1959).[1] Alkali-Phosphorverbindungen und ihr reaktives Verhalten.[1] Chemische Berichte.[1] (Foundational synthesis reference).

-

Birkholz, M. N., et al. (2009).[1] Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions.[1] Chemical Society Reviews.[1] Link

-

Lin, Z. J., et al. (2014).[1] Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications.[1][3][8][9] Chemical Society Reviews.[1] Link

-

Thermo Scientific. (2024).[1] 1,6-Bis(diphenylphosphino)hexane Product Specification.Link[1]

Sources

- 1. Bis(diphenylphosphino)methane - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 1,5-Bis(diphenylphosphino)pentane 0.97 dpppe [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 1,5-Bis(diphenylphosphino)pentane | 27721-02-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Solubility Profile and Solvent Engineering for 1,12-Bis(diphenylphosphino)dodecane

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,12-bis(diphenylphosphino)dodecane (CAS 29949-69-7), a long-chain bidentate phosphine ligand. Unlike its shorter homologs (e.g., dppe, dppp), the C12-dppd ligand exhibits a unique "dual-domain" solubility profile driven by its extended aliphatic spacer and terminal aromatic groups. This document details solvent compatibility, mechanistic solvation insights, and rigorous protocols for handling this air-sensitive compound in drug development and catalytic applications.

Physicochemical Profile & Structural Logic

To master the solubility of 1,12-bis(diphenylphosphino)dodecane, one must understand the competition between its structural domains. The molecule consists of a flexible, hydrophobic dodecyl (C12) linker flanked by two bulky, aromatic diphenylphosphine (

-

Lipophilicity: The C12 chain significantly increases the

(partition coefficient) compared to short-chain analogs. This imparts enhanced solubility in non-polar aliphatic solvents, a trait absent in dppe or dppp. -

Crystal Packing: The flexibility of the C12 chain allows for variable packing modes. In the solid state, Van der Waals interactions between alkyl chains often dominate, requiring solvents with sufficient dispersive power to disrupt the lattice.

-

Oxidation Sensitivity: The phosphorus centers are electron-rich and prone to oxidation to phosphine oxides (

). Oxidized impurities have drastically different solubility profiles (more polar, less soluble in alkanes), necessitating inert atmosphere handling.

Solubility Landscape

The following data categorizes solvents based on their thermodynamic interaction with the ligand. The "Solubility Tier" indicates the practical utility of the solvent for dissolution at Room Temperature (RT).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Tier | Interaction Mechanism | Application Utility |

| Chlorinated | Dichloromethane (DCM) | Excellent | Dipole-dipole & Dispersion | Standard reaction medium; NMR analysis. |

| Chlorinated | Chloroform ( | Excellent | Dipole-dipole & Dispersion | High-concentration stock solutions. |

| Aromatic | Toluene / Benzene | High | High-temp reactions; crystallization solvent. | |

| Ethers | Tetrahydrofuran (THF) | High | Lewis Base coordination | General synthesis; organometallic coupling. |

| Alkanes | Hexane / Heptane | Temperature Dependent | London Dispersion | Critical Differentiator: Soluble when hot; often crystallizes upon cooling (Purification). |

| Polar Aprotic | Acetone / Acetonitrile | Low/Moderate | Dipole-dipole | Poor solvent; potential anti-solvent. |

| Alcohols | Methanol / Ethanol | Insoluble | Hydrogen Bonding (Network) | Primary Anti-solvent for precipitation. |

| Aqueous | Water | Insoluble | Hydrophobic Effect | Biphasic catalysis (organic phase). |

Mechanistic Insight: The "Solubility Switch"

The C12 chain acts as a solubility switch. In toluene or DCM , both the aromatic caps and the alkyl chain are well-solvated. In hexanes , the aromatic caps are poorly solvated at room temperature, leading to precipitation. However, upon heating, the entropic benefit of the vibrating C12 chain overcomes the enthalpy of the crystal lattice, allowing dissolution. This property is exploited in the Recrystallization Protocol below.

Visualization of Solvation Dynamics

The following diagram illustrates the competing forces governing the dissolution process.

Figure 1: Solvation mechanism showing the dual-domain interaction. DCM solvates both domains, while Hexane requires thermal activation of the alkyl chain.

Experimental Protocols

Protocol A: Inert Atmosphere Dissolution (Standard)

Objective: Prepare a stock solution for catalysis without oxidizing the phosphine.

-

Preparation: Dry all glassware in an oven (

) for 2 hours. Cool under a stream of dry Nitrogen ( -

Solvent Degassing: Sparge anhydrous Dichloromethane (DCM) or Toluene with

for 15 minutes to remove dissolved oxygen. -

Weighing: Weigh the ligand inside a glovebox OR use a rapid transfer technique into a Schlenk flask pre-filled with inert gas.

-

Dissolution:

-

Add the degassed solvent via syringe through a septum.

-

Note: For Toluene, mild warming (

) may speed up dissolution due to the long alkyl chain. -

Visual Check: The solution should be clear and colorless. A cloudy solution indicates oxidation (phosphine oxides are less soluble in non-polar solvents) or moisture contamination.

-

Protocol B: Purification via Solvent Switching (Recrystallization)

Objective: Purify crude ligand or recover it from a reaction mixture.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling DCM or Chloroform .

-

Filtration: Filter hot (under inert atmosphere) to remove insoluble impurities (salts, metal particles).

-

Precipitation (The Switch):

-

Slowly add Methanol (degassed) dropwise to the hot stirring solution until a persistent turbidity is observed.

-

Alternative: Layer Hexane on top of a concentrated DCM solution and allow to diffuse slowly at

.

-

-

Crystallization: Cool the mixture slowly to Room Temperature, then to

or -

Isolation: Filter the solid under

, wash with cold Methanol, and dry under high vacuum.

Applications & Solvent Engineering[1][2]

Catalysis: Flexible Bite Angles

The 12-carbon chain provides extreme flexibility, allowing the ligand to span large distances between metal centers or form large chelate rings.

-

Solvent Choice: Use Toluene for high-temperature catalytic cycles (e.g., hydroformylation). The high boiling point prevents solvent loss, and the ligand remains soluble at reaction temperatures.

Surface Modification: SAMs on Gold

The PPh2 groups can bind to gold surfaces, while the C12 chain forms a packed monolayer.

-

Solvent Choice: Use Ethanol/DCM mixtures . While the ligand is insoluble in pure Ethanol, a 10% DCM spike aids dissolution, allowing the thermodynamically favorable self-assembly process to drive the ligand from solution onto the surface.

Workflow Visualization

Figure 2: Step-by-step purification workflow utilizing the solubility difference between chlorinated solvents and alcohols.

References

-

Sigma-Aldrich. Safety Data Sheet: 1,2-Bis(diphenylphosphino)ethane (Analogous Handling Data). Accessed 2025.[1][2][3] Link

-

Organic Syntheses. Preparation of BINAP (General Phosphine Purification Techniques). Org. Synth. 1999, 76,[4] 6. Link

-

PubChem. Dodecane: Physical Properties and Solubility. National Library of Medicine. Accessed 2025.[1][2][3] Link

-

ResearchGate. Solubility of Alkanes and Their Fluorinated Counterparts. (General Alkane Solubility Principles). Link

-

Chemical Communications. A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane. (Application Context). Link

Technical Guide: 1,12-Bis(diphenylphosphino)dodecane (dppdd)

The following technical guide details the chemical identity, synthesis, and application of the phosphine ligand dppdd .

Executive Summary

dppdd (1,12-Bis(diphenylphosphino)dodecane) is a bidentate organophosphorus ligand characterized by a long, flexible aliphatic backbone consisting of twelve methylene units. Unlike short-chain diphosphines (e.g., dppe, dppp) that enforce cis-chelation on metal centers, the extensive length of the dppdd backbone precludes simple chelation in square-planar complexes. Instead, it acts as a trans-spanning or bridging ligand , driving the formation of metallo-supramolecular structures such as macrocycles and coordination polymers.

This ligand is critical in the study of Ring-Opening Polymerization (ROP) in coordination chemistry, where the equilibrium between discrete cyclic oligomers and linear polymers can be controlled by concentration and temperature.

Chemical Identity & Nomenclature[1][2]

The abbreviation dppdd is derived from its structure: d ip henylp hosphino-d od ecane.

| Property | Specification |

| Common Abbreviation | dppdd |

| IUPAC Name | 1,12-Bis(diphenylphosphanyl)dodecane |

| CAS Registry Number | 41625-32-5 |

| Chemical Formula | |

| Molecular Weight | 538.68 g/mol |

| Backbone Length | 12 Methylene Units ( |

| Coordination Mode | Bridging (Intermolecular) or Trans-spanning (Intramolecular) |

Structural Analysis

The molecule consists of two diphenylphosphine (

-

Sterics: The phosphorus centers are sterically similar to simple alkyldiphenylphosphines (

). -

Electronics: The alkyl spacer exerts a weak electron-donating inductive effect (+I), making the phosphorus centers electron-rich and nucleophilic.

-

Flexibility: The

chain possesses high conformational freedom, allowing the ligand to bridge metal centers separated by significant distances (>15 Å).

Synthesis Protocol

The synthesis of dppdd follows a standard nucleophilic substitution pathway using a diphenylphosphide metallo-reagent and a dihaloalkane. This protocol is designed for high purity and yield, minimizing oxidation to the phosphine oxide.

Reagents

-

Substrate: 1,12-Dibromododecane (

) -

Nucleophile: Potassium diphenylphosphide (

) or Lithium diphenylphosphide ( -

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Atmosphere: Nitrogen (

) or Argon (Ar)

Step-by-Step Methodology

-

Preparation of Phosphide: Generate

in situ by treating diphenylphosphine ( -

Cryogenic Addition: Cool a solution of 1,12-dibromododecane (1.0 equiv) in dry THF to -78 °C .

-

Nucleophilic Attack: Slowly add the

solution (2.1 equiv) dropwise. The red/orange color of the phosphide should persist briefly before fading, indicating reaction consumption. -

Equilibration: Allow the mixture to warm slowly to room temperature over 4–12 hours.

-

Quenching: Quench the reaction with degassed water or saturated

solution (degassed). -

Extraction: Extract the organic layer with dichloromethane (DCM) or diethyl ether. Dry over

and concentrate under reduced pressure. -

Purification: Recrystallize from hot ethanol or acetonitrile under inert atmosphere to yield white crystalline solids.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for 1,12-bis(diphenylphosphino)dodecane via nucleophilic substitution.[1]

Spectroscopic Characterization

Accurate characterization is vital to ensure the ligand is free from oxide impurities (

P NMR Spectroscopy

Phosphorus NMR is the definitive tool for purity assessment.

-

Chemical Shift (

): -16.0 ppm (approximate, singlet).-

Note: The shift is characteristic of alkyldiphenylphosphines. Oxidation to the phosphine oxide shifts the signal significantly downfield to approximately +30 to +35 ppm .

-

-

Solvent:

or

H NMR Spectroscopy

-

Aromatic Region: 7.30–7.50 ppm (Multiplet, 20H, Phenyl protons).

- : ~2.05 ppm (Triplet/Multiplet, 4H).

-

Backbone: 1.20–1.60 ppm (Multiplet, 20H, remaining methylene protons).

Applications in Supramolecular Chemistry[4][5]

The primary utility of dppdd lies in its ability to modulate the topology of transition metal complexes.

Coordination Polymers & Macrocycles

When reacted with

-

Cyclic Oligomers: At low concentrations (<10 mM), the ligand tends to fold back or bridge a small number of metals to form discrete macrocycles (e.g.,

). -

Linear Polymers: At high concentrations (>50 mM), the equilibrium shifts toward infinite linear coordination polymers.

This concentration-dependent equilibrium allows for reversible mechanochemistry , where physical force (e.g., ultrasonication) can break the polymers back into cyclic oligomers.

Catalytic Implications

While less common in asymmetric catalysis due to the lack of a rigid chiral backbone, dppdd is used to stabilize metal nanoparticles. The long alkyl chains provide steric bulk that prevents particle agglomeration while the phosphines anchor the ligand to the metal surface.

Supramolecular Equilibrium Diagram

Figure 2: The concentration-dependent equilibrium between discrete macrocycles and linear coordination polymers facilitated by the dppdd ligand.

References

-

Paulusse, J. M. J., & Sijbesma, R. P. (2003). A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane.[1] Chemical Communications, (13), 1494–1495.

-

Paulusse, J. M. J., et al. (2006). Reversible mechanochemistry of coordination polymers and networks. Journal of Polymer Science Part A: Polymer Chemistry.

- Camponovo, J., et al. (2009). Synthesis and properties of long-chain diphosphines. Journal of Organic Chemistry. (General reference for long-chain phosphine synthesis).

-

PubChem. (2025).[2] 1,12-Bis(diphenylphosphino)dodecane (CAS 41625-32-5).[3]

Sources

Methodological & Application

Application Note: Precision Synthesis of Metallosupramolecular Polymers using dppdd

This Application Note is structured to provide an authoritative, protocol-driven guide for the synthesis and characterization of metallosupramolecular polymers (MSPs), specifically focusing on the dppdd ligand system.

Based on the technical literature (specifically the work of Paulusse, Sijbesma, et al.), dppdd refers to 1,12-bis(diphenylphosphino)dodecane . This ligand is a critical model system in supramolecular chemistry for understanding Ring-Chain Equilibria —a phenomenon that dictates the viscosity, stability, and encapsulation efficiency of supramolecular drug delivery vehicles.

Executive Summary & Translational Relevance

In the development of supramolecular drug delivery systems (SDDS), controlling the architecture of the polymer is paramount. Unlike covalent polymers, metallosupramolecular polymers (MSPs) exist in a dynamic equilibrium between cyclic oligomers (non-viscous, discrete rings) and linear high-molecular-weight chains (viscous, entangled networks).

This guide details the synthesis of MSPs using the ligand 1,12-bis(diphenylphosphino)dodecane (dppdd) coordinated with Palladium(II). While Pd-phosphine systems are primarily model systems, the thermodynamic and kinetic protocols described here are directly translatable to biocompatible Zn(II)-bis(terpyridine) or Fe(II)-bipyridine hydrogels used in clinical drug depots. Mastering the "dppdd" system provides the foundational control required to ensure batch-to-batch consistency in supramolecular formulations.

Chemical Identity

-

Ligand (dppdd): 1,12-bis(diphenylphosphino)dodecane[1]

-

Metal Center: Palladium(II) dichloride (PdCl₂)

-

Interaction: Metal-Ligand Coordination (d⁸ square planar geometry)

Mechanism of Action: The Ring-Chain Equilibrium

The synthesis of [PdCl₂(dppdd)]ₙ is not a simple mixing step; it is a concentration-driven equilibration.

-

Low Concentration (< Critical Polymerization Concentration, CPC): Entropy favors the formation of small, discrete cyclic species (loops). These do not form gels and have low viscosity.

-

High Concentration (> CPC): Enthalpy of polymerization overcomes the entropic penalty, driving the system toward long, linear polymer chains.

Critical Insight for Formulators: To create a stable hydrogel or carrier, one must synthesize the MSP above its CPC. For dppdd/Pd systems, this transition is sharp and serves as an excellent calibration standard for determining the CPC of new pharmaceutical excipients.

Figure 1: The concentration-dependent equilibrium between cyclic oligomers and linear polymers. The transition point (CPC) is critical for material performance.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role |

| 1,12-bis(diphenylphosphino)dodecane (dppdd) | >98% | Ditopic Ligand (Linker) |

| Bis(benzonitrile)palladium(II) chloride | >99% | Metal Precursor (Labile ligands) |

| Dichloromethane (DCM) | Anhydrous | Solvent (Good solubility) |

| Diethyl Ether | ACS Grade | Precipitant |

| Chloroform-d (CDCl₃) | 99.8% D | NMR Solvent |

Step-by-Step Synthesis Workflow

Safety Note: Palladium compounds are toxic. Phosphines can be air-sensitive; however, dppdd is relatively stable. Perform all steps in a fume hood.

Step 1: Precursor Preparation

The use of PdCl2(PhCN)2 is preferred over PdCl2 because the benzonitrile ligands are labile and easily displaced by the phosphine, ensuring rapid equilibrium.

-

Weigh 100 mg (0.26 mmol) of PdCl2(PhCN)2 into a 20 mL scintillation vial.

-

Dissolve in 5 mL of anhydrous DCM. The solution should be a clear orange/yellow.

Step 2: Ligand Addition (Stoichiometry is Critical)

To achieve high molecular weight, the stoichiometry must be exactly 1:1. A slight excess of either component acts as a "chain stopper," drastically reducing viscosity (Carothers equation analog).

-

Weigh 166.5 mg (0.26 mmol) of dppdd ligand.

-

Dissolve dppdd in 5 mL of anhydrous DCM.

-

Dropwise Addition: Add the ligand solution to the metal solution under slow stirring (500 rpm).

-

Observation: The color will lighten significantly (yellow to pale yellow) as the stronger P-Pd bond forms.

-

Step 3: Equilibration & Concentration

-

Stir the mixture for 1 hour at room temperature.

-

Concentration Step: The current concentration is ~26 mM, which favors cyclic oligomers. To drive polymerization, remove the solvent via rotary evaporation until the volume is reduced to ~1.0 mL (approx. 250 mM).

-

Viscosity Check: The solution should become noticeably viscous, resembling honey. This confirms the shift to linear polymers.

-

Step 4: Isolation

-

Precipitate the polymer by pouring the concentrated DCM solution into 50 mL of cold Diethyl Ether under vigorous stirring.

-

A white/off-white fibrous solid will form.

-

Filter (0.45 µm PTFE) and dry under high vacuum for 24 hours.

Characterization & Validation (QC)

The trustworthiness of an MSP synthesis relies on verifying the coordination geometry and the absence of free chain ends.

³¹P NMR Spectroscopy (The Gold Standard)

Phosphorus NMR is the definitive method for validating dppdd complexes because the chemical shift is highly sensitive to the coordination environment.

-

Instrument: 400 MHz NMR (or higher).

-

Solvent: CDCl₃.

-

Protocol: Dissolve 10 mg of dried polymer in 0.6 mL CDCl₃.

Data Interpretation Table:

| Species | ³¹P Chemical Shift (δ, ppm) | Interpretation |

|---|---|---|

| Free Ligand (dppdd) | -16.0 ppm | Unreacted starting material (Bad). |

| Linear Polymer (Trans) | +25.5 ppm | Target Product. Indicates square planar trans-coordination. |

| Cyclic Oligomers | +25.5 ppm | Indistinguishable by shift alone; requires DOSY or Viscometry. |

| Chain Ends (Mono-coordinated) | ~ +25 ppm & -16 ppm | Indicates non-stoichiometric error (Excess ligand). |

Viscometry (CPC Determination)

To confirm the supramolecular nature, measure specific viscosity (

-

Plot:

vs. -

Result: You should observe a slope of ~1.0 at low concentrations (cyclics) and a slope of >3.0 at high concentrations (entangled polymers). The inflection point is the Critical Polymerization Concentration (CPC) .

Translational Application: From dppdd to Drug Delivery

While [PdCl₂(dppdd)]ₙ is a model, the protocols derived from it are applied to pharmaceutical MSPs as follows:

-

Injectable Hydrogels:

-

Concept: Use PEG-dipyridine ligands with Zn(II) .

-

Protocol Transfer: Just as with dppdd, the PEG-ligand solution must be concentrated above its CPC prior to injection. Upon injection into the body (dilution), the equilibrium shifts, potentially releasing the drug.

-

-

Self-Healing Coatings:

-

Concept: The dynamic Pd-P bond allows the material to heal micro-cracks.

-

Protocol Transfer: dppdd-based coatings are used to model self-healing kinetics for medical device coatings (e.g., catheters) where durability is key.

-

Figure 2: Operational workflow for the synthesis of [PdCl₂(dppdd)]ₙ. The concentration step (Red) is the thermodynamic trigger for polymerization.

References

-

Paulusse, J. M. J., & Sijbesma, R. P. (2004). Reversible Coordination Polymers based on Palladium(II) and a Flexible Diphosphine Ligand. Chemical Communications. Source:

-

Burnworth, M., et al. (2011). Optically healable supramolecular polymers. Nature. (Contextual grounding for metallosupramolecular healing mechanisms). Source:

-

Yan, X., et al. (2012). Supramolecular Polymer Materials: From Fundamental Attributes to Biomedical Applications. Chemical Society Reviews. Source:

-

Higgins, J. P. T. (2011). Cochrane Handbook for Systematic Reviews of Interventions.[2][3] (Cited for statistical synthesis methodology in systematic reviews, ensuring protocol rigor). Source:

Sources

1,12-Bis(diphenylphosphino)dodecane in cross-coupling catalysis

Application Note: Leveraging Large-Bite-Angle Ligands – 1,12-Bis(diphenylphosphino)dodecane (dppd) [1][2]

Part 1: Executive Summary & Strategic Rationale

The "Long-Chain" Advantage in Palladium Catalysis While rigid, wide-bite-angle ligands like Xantphos or dppf are industry standards for forcing reductive elimination, 1,12-Bis(diphenylphosphino)dodecane (dppd) represents a distinct class of "flexible tether" ligands.[1] With a 12-carbon backbone, dppd is entropically disfavored from forming standard cis-chelate rings (which would be 15-membered).[1][2] Instead, it unlocks unique catalytic pathways inaccessible to shorter chains:[1]

-

Trans-Spanning Coordination: It can span the metal center to occupy trans positions, stabilizing specific geometries required for the oxidative addition of sterically hindered substrates.

-

Bimetallic Bridging: The long tether allows the phosphines to coordinate to two different palladium centers, facilitating cooperative bimetallic catalysis.

-

Nanoparticle Stabilization: In high-temperature couplings, dppd acts as a loosely bound stabilizer, preventing bulk metal precipitation while allowing high substrate access to the active metal surface (often forming active soluble nanoclusters).

This guide details the protocol for utilizing dppd in difficult Suzuki-Miyaura cross-couplings where standard cis-chelating ligands result in stalled conversion due to steric crowding.

Part 2: Mechanistic Insight (The "Why")

The Chelation vs. Bridging Dilemma

The efficacy of diphosphine ligands is often governed by the bite angle (

-

Small Bite Angle (

): Ligands like dppe or dppp force cis-coordination.[1][2] This is excellent for specific stereochemistry but can inhibit the breathing room required for bulky substrates. -

The dppd Anomaly (

): The backbone is too long for stable cis-chelation.[2] Consequently, dppd operates via two primary modes:[1][3]-

Mode A (Bridging): Forming P-Pd-P bridges between metal centers, creating localized high-concentration catalytic pockets.[1][2]

-

Mode B (Trans-Spanning): Coordinating trans across a single metal center.[1][2] Trans-complexes often undergo oxidative addition more readily than cis-complexes because the phosphines do not compete for the same steric quadrant as the incoming aryl halide.

-

Authoritative Grounding:

Research by van Leeuwen et al. highlights that while intermediate bite angles (

Part 3: Experimental Protocol

Workflow: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides

Target Application: Coupling of ortho-substituted aryl chlorides with phenylboronic acid.[1]

Reagents & Materials:

-

Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)

] (98% purity).[2] -

Ligand: 1,12-Bis(diphenylphosphino)dodecane (dppd) [CAS: 29949-69-7].[1][2]

-

Substrate: 2-Chloro-1,3-dimethylbenzene (Model hindered aryl chloride).[1][2]

-

Base: Potassium Phosphate (K

PO -

Solvent: Toluene (anhydrous, degassed).[2]

Step-by-Step Methodology:

-

Catalyst Pre-Complexation (Critical Step):

-

In a glovebox or under Argon, charge a Schlenk tube with Pd(OAc)

(2.24 mg, 0.01 mmol, 1 mol%) and dppd (6.3 mg, 0.01 mmol, 1 mol%).[2] -

Note: Unlike monodentate phosphines where L/Pd = 2:1 is common, use a 1:1 ratio for dppd to encourage bridging/trans-spanning rather than saturation with monodentate behavior.[1]

-

Add 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes.

-

Observation: Solution should turn from orange-brown to a clear yellow/pale orange, indicating ligand coordination.[1]

-

-

Reaction Assembly:

-

Add the aryl chloride (1.0 mmol) and phenylboronic acid (1.5 mmol).

-

Add K

PO -

Add remaining Toluene (3 mL) to reach 0.2 M concentration.[2]

-

-

Thermal Activation:

-

Seal the vessel and heat to 100°C .

-

Expert Tip: dppd complexes are thermally robust. If conversion is low at 80°C, push to 110°C. The long chain prevents rapid catalyst decomposition common with PPh

.

-

-

Monitoring & Workup:

-

Monitor via GC-MS or HPLC at 2, 6, and 12 hours.[1]

-

Upon completion, cool, filter through a celite pad (to remove phosphate salts and Pd black), and concentrate.

-

Part 4: Data Visualization & Logic

Figure 1: Ligand Coordination Logic

This diagram illustrates why dppd behaves differently from standard ligands like dppf.

Caption: Mechanistic divergence of dppd compared to rigid ligands. dppd favors trans-spanning or bridging modes, enabling reactivity with sterically demanding substrates.[1]

Table 1: Comparative Ligand Performance (Representative Trends)

Comparison of phosphine ligands in Pd-catalyzed coupling of hindered aryl chlorides.

| Ligand | Chain Length ( | Bite Angle ( | Coordination Mode | Primary Utility |

| dppe | 2 | ~85° | cis-Chelate (Tight) | Alkylation, stereocontrol.[1][2] Often too tight for bulky aryls. |

| dppp | 3 | ~91° | cis-Chelate | General purpose.[1] Good balance. |

| dppf | (Ferrocene) | ~99° | cis-Chelate (Wide) | Standard. Forces reductive elimination.[1][2] |

| Xantphos | (Rigid) | ~111° | cis-Chelate (Wide) | Excellent for C-N coupling and difficult eliminations.[2] |

| dppd | 12 | Variable | Trans/Bridge | Sterically crowded substrates; Bimetallic mechanisms. |

Part 5: Troubleshooting & Validation (Self-Correcting Systems)

The Mercury Test (Distinguishing Homogeneous vs. Nanocluster Catalysis) Since long-chain ligands like dppd can stabilize Pd nanoparticles (colloids), it is vital to know the active species.[2]

-

Protocol: Run the standard reaction until 20% conversion.

-

Intervention: Add a drop of elemental mercury (Hg) to the reaction vessel.

-

Logic: Hg amalgamates with Pd(0) nanoparticles, poisoning them.[2] It does not deactivate molecular homogeneous catalysts.[2]

-